molecular formula C8H5Cl2NO B8281252 2,3-Dichloro-5-methylfuro[3,2-b]pyridine

2,3-Dichloro-5-methylfuro[3,2-b]pyridine

Cat. No. B8281252
M. Wt: 202.03 g/mol
InChI Key: LIKHJWQWGFIWEV-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methylfuro[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H5Cl2NO and its molecular weight is 202.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dichloro-5-methylfuro[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-5-methylfuro[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3-Dichloro-5-methylfuro[3,2-b]pyridine

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

2,3-dichloro-5-methylfuro[3,2-b]pyridine

InChI

InChI=1S/C8H5Cl2NO/c1-4-2-3-5-7(11-4)6(9)8(10)12-5/h2-3H,1H3

InChI Key

LIKHJWQWGFIWEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-trimethylsilyl-5-methylfurano[3,2-b]pyridine (1.05 g, 5.15 mmol) in CH2Cl2 (16 mL) at 0° C. was added trichloroisocyanuric acid (1.2 g, 5.15 mmol). The mixture was stirred at 0° C. for 30 rain and then at r.t. for 20 hr. A solution of 30% EtOAc in hexane was added. The resulting mixture was filtered through a short bed of silica gel and eluted with more 30% EtOAc in hexane. Evaporation of the filtrate gave 1.0 g (96%) of the title compound.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

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